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Compound of Interest

Compound Name: D-Galactose pentaacetate

Cat. No.: B020742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the enzymatic synthesis

involving D-galactose pentaacetate derivatives. The primary focus is on the highly

regioselective deacetylation of D-galactose pentaacetate using lipases, a key step in

generating valuable, partially protected galactose synthons for various applications in drug

development and glycochemistry.

Introduction
D-galactose and its derivatives are fundamental components of numerous biologically

significant molecules, including glycoproteins, glycolipids, and oligosaccharides, which play

crucial roles in cellular recognition, signaling, and immune responses. The chemical synthesis

of complex glycoconjugates often requires intricate protection and deprotection strategies to

achieve the desired regioselectivity. D-galactose pentaacetate serves as a fully protected,

stable starting material. Enzymatic synthesis offers a green and highly specific alternative to

traditional chemical methods for the manipulation of such protected sugars. Lipases, in

particular, have demonstrated remarkable utility in the regioselective deacetylation of

peracetylated carbohydrates, providing access to partially protected intermediates that are

pivotal for further glycosylation or modification.[1][2]
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This document outlines the principles and provides a detailed protocol for the lipase-catalyzed

deacetylation of D-galactose pentaacetate.

Key Applications of Enzymatically Modified D-
Galactose Pentaacetate Derivatives
Partially deacetylated D-galactose derivatives are valuable intermediates for a range of

applications:

Synthesis of Complex Oligosaccharides and Glycoconjugates: The selectively exposed

hydroxyl groups serve as specific sites for subsequent glycosylation reactions to build

complex carbohydrate structures.[3]

Pharmaceutical Intermediates: These derivatives can be incorporated into drug molecules to

enhance solubility, improve bioavailability, or facilitate targeted delivery.

Biochemical Research: They are used in enzyme kinetics and metabolic pathway studies to

understand carbohydrate metabolism and function in biological systems.[4]

Experimental Protocols
Protocol 1: Regioselective Deacetylation of β-D-
Galactose Pentaacetate using Candida antarctica Lipase
B (CAL-B)
This protocol describes the enzymatic deacetylation of β-D-galactose pentaacetate at the

anomeric position (C-1) to yield 2,3,4,6-tetra-O-acetyl-D-galactopyranose. This reaction is

highly selective for the β-anomer.[4]

Materials and Reagents:

β-D-Galactose pentaacetate

Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)

Methyl tert-butyl ether (MTBE)
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n-Butanol (as a nucleophilic transesterification reagent)

Dichloromethane (DCM) for enzyme washing

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Standard laboratory glassware, magnetic stirrer, and temperature-controlled reaction vessel

Analytical equipment: Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance

(NMR) spectrometer

Procedure:

Reaction Setup: In a clean, dry flask, dissolve 100 mg of β-D-galactose pentaacetate in 10

mL of MTBE.

Addition of Reagents: Add 3.5 equivalents of n-butanol to the solution.

Enzyme Addition: Add 100 mg of immobilized CAL-B (100% w/w relative to the substrate) to

the reaction mixture.

Incubation: Stir the suspension at 45°C.

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically

complete within 3-4 hours for the β-anomer.[4]

Enzyme Removal: Once the reaction is complete, filter the mixture to remove the

immobilized enzyme.

Enzyme Washing and Recycling: Wash the recovered enzyme with approximately 50 mL of

DCM and allow it to air-dry for 1 hour. The enzyme can be reused in subsequent reactions.

[4]

Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the solvent

and excess n-butanol.
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Purification: Purify the resulting crude product by silica gel column chromatography using a

suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the 2,3,4,6-tetra-

O-acetyl-D-galactopyranose.

Characterization: Confirm the structure and purity of the product using NMR spectroscopy.

Protocol 2: Regioselective Deacetylation of α-D-
Galactose Pentaacetate using CAL-B
The deacetylation of the α-anomer is significantly slower and requires more forcing conditions.

The primary product is the C-6 deacetylated derivative.[4]

Materials and Reagents:

Same as Protocol 1, but with α-D-galactose pentaacetate as the substrate and cyclopentyl

methyl ether (CPME) as the solvent.

Procedure:

Reaction Setup: In a clean, dry flask, dissolve 100 mg of α-D-galactose pentaacetate in 10

mL of CPME.

Addition of Reagents: Add 3.5 equivalents of n-butanol.

Enzyme Addition: Add 200 mg of immobilized CAL-B (200% w/w).

Incubation: Stir the suspension at 60°C.

Reaction Monitoring: Monitor the reaction by TLC. The reaction time is typically around 3

days.[4]

Work-up and Purification: Follow steps 6-10 from Protocol 1 to isolate and characterize the

1,2,3,4-tetra-O-acetyl-α-D-galactopyranose.

Data Presentation
The following tables summarize the quantitative data for the enzymatic deacetylation of D-
galactose pentaacetate anomers catalyzed by CAL-B.
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Table 1: Regioselective Deacetylation of β-D-Galactose Pentaacetate[4]

Substrate
Enzyme
Loading
(w/w)

Solvent
Temperat
ure (°C)

Time (h)
Major
Product

Yield

β-D-

Galactose

pentaaceta

te

100% MTBE 45 3-4

2,3,4,6-

tetra-O-

acetyl-D-

galactopyr

anose

High

Table 2: Regioselective Deacetylation of α-D-Galactose Pentaacetate[4]

Substrate
Enzyme
Loading
(w/w)

Solvent
Temperat
ure (°C)

Time
(days)

Major
Product

Yield

α-D-

Galactose

pentaaceta

te

200% CPME 60 3

1,2,3,4-

tetra-O-

acetyl-α-D-

galactopyr

anose

Moderate

Visualizations
Experimental Workflow for Enzymatic Deacetylation
The following diagram illustrates the general workflow for the lipase-catalyzed deacetylation of

D-galactose pentaacetate.
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Caption: Workflow for lipase-catalyzed deacetylation of D-galactose pentaacetate.
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Logical Relationship of Anomer Configuration and
Reaction Outcome
The following diagram illustrates the influence of the anomeric configuration of D-galactose
pentaacetate on the reaction conditions and the resulting product of CAL-B catalyzed

deacetylation.
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Caption: Influence of anomeric configuration on enzymatic deacetylation.

Concluding Remarks
The enzymatic deacetylation of D-galactose pentaacetate using Candida antarctica lipase B

is a powerful and highly regioselective method for the preparation of partially protected

galactose derivatives. The reaction conditions can be tuned to selectively deprotect either the

anomeric position of the β-anomer or the C-6 position of the α-anomer. These resulting

synthons are valuable building blocks for the synthesis of complex carbohydrates and

glycoconjugates relevant to drug discovery and development. While the subsequent

glycosylation of these intermediates often employs chemical methods with Lewis acid

promoters, the initial enzymatic deprotection step offers a mild, efficient, and environmentally

friendly approach to generating key synthetic intermediates.[3][5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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